molecular formula C7H6N2O2S B13666142 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol

6-Methoxyisothiazolo[5,4-b]pyridin-3-ol

Cat. No.: B13666142
M. Wt: 182.20 g/mol
InChI Key: PLKJORGVCVDRSZ-UHFFFAOYSA-N
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Description

6-Methoxyisothiazolo[5,4-b]pyridin-3-ol is a heterocyclic compound featuring an isothiazole ring fused to a pyridine moiety. The structure includes a methoxy group at the 6-position and a hydroxyl group at the 3-position. Key physicochemical properties include:

  • Molecular formula: C7H6N2O2S (inferred from and ).
  • Molecular weight: ~182.20 g/mol.
  • Key functional groups: Methoxy (electron-donating), hydroxyl (hydrogen-bond donor), and sulfur-containing isothiazole ring (polarizable, lipophilic).

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

6-methoxy-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C7H6N2O2S/c1-11-5-3-2-4-6(10)9-12-7(4)8-5/h2-3H,1H3,(H,9,10)

InChI Key

PLKJORGVCVDRSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)NS2

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-Methoxyisothiazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Methoxyisothiazolo[5,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol C7H6N2O2S 182.20 Methoxy, hydroxyl, isothiazole Assumed GABA activity (structural analogy) -
THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol) C6H8N2O2 140.14 Hydroxyl, tetrahydro ring, isoxazole GABAA receptor agonist
Thio-THIP (4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol) C6H8N2OS 156.20 Hydroxyl, tetrahydro ring, isothiazole GABAA receptor ligand
Isoxazolo[5,4-b]pyridin-3-ol C6H4N2O2 136.11 Hydroxyl, isoxazole Not specified
Isothiazolo[5,4-b]pyridin-3-amine C6H5N3S 151.19 Amine, isothiazole Not specified

Key Findings from Comparative Analysis

Heterocycle Substitution (Isoxazole vs. The sulfur atom in isothiazole derivatives (e.g., this compound) may increase receptor binding affinity due to its polarizable nature compared to isoxazole analogs .

Functional Group Impact :

  • Methoxy vs. Hydroxyl : The methoxy group in this compound likely enhances metabolic stability compared to hydroxyl-containing analogs (e.g., Isoxazolo[5,4-b]pyridin-3-ol), as methoxy groups are less prone to glucuronidation .
  • Amine vs. Hydroxyl : Isothiazolo[5,4-b]pyridin-3-amine () exhibits basicity from the amine group, which may facilitate ionic interactions with target receptors, unlike the acidic hydroxyl group in the target compound .

Ring Saturation :

  • THIP and thio-THIP feature tetrahydro rings, which confer conformational flexibility and may enhance binding to GABAA receptors compared to fully aromatic systems like this compound .

Synthetic Accessibility :

  • Dihydroisoxazolo/isothiazolo derivatives () are synthesized under mild conditions (e.g., EtOH-HOAc), whereas fully aromatic systems may require harsher reagents or longer reaction times .

Research Implications and Gaps

  • Biological Activity : While THIP and thio-THIP are well-characterized GABAA ligands , the activity of this compound remains speculative. Further in vitro assays are needed to confirm its receptor affinity.
  • Metabolic Stability : The methoxy group may improve pharmacokinetic profiles, but in vivo studies are required to validate this hypothesis.
  • Structural Optimization: Hybridizing features of THIP (tetrahydro ring) with the methoxy substitution in the target compound could yield novel GABA modulators with enhanced efficacy.

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